Quinagolid

Übersicht

Beschreibung

Quinagolid ist ein selektiver Dopamin-D2-Rezeptoragonist, der hauptsächlich zur Behandlung von Hyperprolaktinämie eingesetzt wird, einer Erkrankung, die durch erhöhte Prolaktinspiegel gekennzeichnet ist . Es wird unter dem Markennamen Norprolac vertrieben und ist für seine Wirksamkeit bei der Reduzierung des Prolaktinspiegels und der Behandlung von Brustschmerzen bekannt .

Wissenschaftliche Forschungsanwendungen

Quinagolid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung bei der Untersuchung von Dopaminrezeptoragonisten verwendet.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und Rezeptorinteraktionen.

Medizin: Primär zur Behandlung von Hyperprolaktinämie und Brustschmerzen eingesetzt.

Industrie: Wird in der pharmazeutischen Industrie zur Entwicklung von Prolaktin-senkenden Medikamenten eingesetzt.

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es selektiv Dopamin-D2-Rezeptoren als Agonist angreift . Dies führt zu einer lang anhaltenden Reduktion des Prolaktinspiegels durch einen dosisabhängigen Effekt. Die Aktivierung von Dopamin-D2-Rezeptoren hemmt die Sekretion von Prolaktin aus der Hypophyse, wodurch der Prolaktinspiegel im Blut gesenkt wird .

Wirkmechanismus

Target of Action

Quinagolide primarily targets the dopamine D2 receptors , predominantly located in the pituitary gland . These receptors play a crucial role in inhibiting the release of prolactin .

Mode of Action

Quinagolide binds to and activates dopamine D2 receptors . This activation inhibits the release of prolactin, thereby reducing elevated prolactin levels in conditions such as hyperprolactinaemia .

Biochemical Pathways

The activation of dopamine D2 receptors by Quinagolide leads to a reduction in prolactin levels . Prolactin is a hormone that plays a role in a variety of functions, including lactation and reproduction. By reducing prolactin levels, Quinagolide can alleviate symptoms associated with hyperprolactinaemia, such as infertility and reduced libido .

Pharmacokinetics

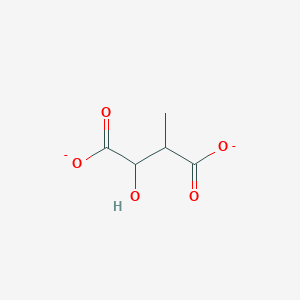

Quinagolide undergoes extensive first-pass metabolism, with sulfate and glucuronide conjugates being the major circulating metabolites . The N-desethyl analogue is a biologically active metabolite, while sulfate or glucuronide conjugates and N,N-didesethyl analogue are inactive metabolites .

Result of Action

The activation of dopamine D2 receptors by Quinagolide results in a long-lasting reduction in prolactin levels . This can alleviate symptoms associated with hyperprolactinaemia, such as infertility and reduced libido .

Action Environment

For instance, the drug has been found to be effective in patients who are intolerant or resistant to Bromocriptine, another dopamine receptor agonist .

Biochemische Analyse

Biochemical Properties

Quinagolide plays a crucial role in biochemical reactions by selectively binding to dopamine D2 receptors. This interaction inhibits the secretion of prolactin from the anterior pituitary gland . Quinagolide interacts with several biomolecules, including dopamine receptors (D2 and D1), with a higher affinity for D2 receptors . The binding of Quinagolide to D2 receptors results in reduced adenylyl cyclase activity, decreased intracellular cyclic adenosine monophosphate (cAMP), and inhibited prolactin secretion .

Cellular Effects

Quinagolide exerts significant effects on various cell types and cellular processes. In lactotroph cells of the pituitary gland, Quinagolide reduces prolactin secretion by binding to D2 receptors . This binding leads to decreased cAMP levels and reduced prolactin synthesis . Additionally, Quinagolide influences cell signaling pathways, gene expression, and cellular metabolism by modulating dopamine receptor activity . It has been observed to reduce the proliferation and survival of mammary epithelial cells in animal models .

Molecular Mechanism

The molecular mechanism of Quinagolide involves its selective binding to D2 receptors on the surface of lactotroph cells . This binding inhibits adenylyl cyclase activity, leading to reduced cAMP levels and subsequent inhibition of prolactin secretion . Quinagolide also binds to D1 receptors, but with lower affinity and minimal clinical relevance . The compound’s ability to inhibit prolactin secretion is primarily mediated through its action on D2 receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Quinagolide have been observed to change over time. Quinagolide achieves a long-lasting reduction in prolactin levels in a dose-proportional manner . The compound undergoes extensive first-pass metabolism, with sulfate and glucuronide conjugates being the major circulating metabolites . Over time, the stability and degradation of Quinagolide can influence its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Quinagolide vary with different dosages in animal models. In dairy cows, Quinagolide has been shown to reduce milk production by inhibiting prolactin secretion . Higher doses of Quinagolide result in more pronounced effects on prolactin inhibition and milk production . Excessive doses may lead to adverse effects such as reduced pregnancy rates and potential carcinogenicity .

Metabolic Pathways

Quinagolide is involved in several metabolic pathways, primarily undergoing extensive first-pass metabolism . The major circulating metabolites are sulfate and glucuronide conjugates, with N-desethyl analogue being a biologically active metabolite . The compound’s metabolism involves interactions with enzymes responsible for sulfate and glucuronide conjugation .

Transport and Distribution

Quinagolide is transported and distributed within cells and tissues through its interaction with dopamine receptors . The compound’s selective binding to D2 receptors facilitates its localization and accumulation in target tissues, such as the pituitary gland . Quinagolide’s distribution is influenced by its metabolic stability and the presence of active metabolites .

Subcellular Localization

The subcellular localization of Quinagolide is primarily associated with its binding to dopamine receptors on the cell surface . This localization is crucial for its activity in inhibiting prolactin secretion. Quinagolide’s targeting to specific cellular compartments is mediated by its interaction with D2 receptors, which are predominantly expressed on the surface of lactotroph cells .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

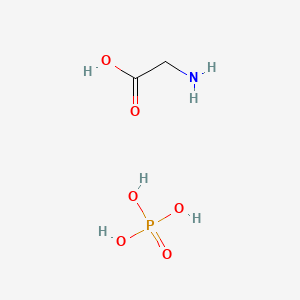

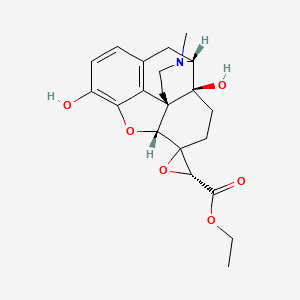

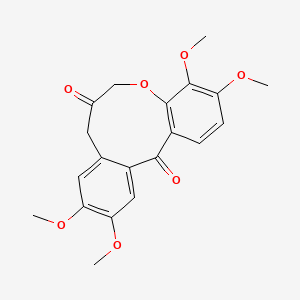

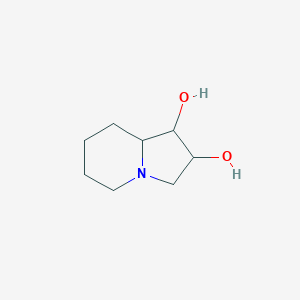

Die Synthese von Quinagolid umfasst eine Reihe von Schritten, die von 5-Methoxy-2-Tetralon ausgehen . Der Prozess umfasst die Bildung des Octahydrobenzo[g]chinolinsystems mit der richtigen Stereochemie, gefolgt von einer Curtius-Umlagerung, um einen Ester in ein Amin umzuwandeln . Ein weiterer Syntheseweg beinhaltet die Verwendung von 1,6-Dimethoxynaphthalin, das einer selektiven Lithiierung, katalytischen Hydrierung und Birch-Reduktion unterzogen wird, um das gewünschte Produkt zu bilden .

Industrielle Produktionsmethoden

Für die großtechnische Produktion wurde von Novartis ein verbessertes Verfahren entwickelt. Dieses Verfahren beginnt mit 1,6-Dimethoxynaphthalin, das selektiv lithiiert und mit Ethyl-2-cyano-3-ethoxyacrylat reagiert. Die Zwischenprodukte werden einer katalytischen Hydrierung, Hydrolyse und Birch-Reduktion unterzogen, gefolgt von einer Fischer-Veresterung und Alkylierung, um this compound zu ergeben .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Die Verbindung kann mit Reagenzien wie Natriumborhydrid reduziert werden.

Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere an den Stickstoff- und Sauerstoffatomen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Natriumborhydrid und katalytische Hydrierung werden häufig verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden für Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound, wie z. B. hydroxylierte und alkylierte Verbindungen.

Analyse Chemischer Reaktionen

Types of Reactions

Quinagolide undergoes various chemical reactions, including:

Oxidation: Quinagolide can be oxidized under specific conditions to form different oxidation products.

Reduction: The compound can be reduced using reagents like sodium borohydride.

Substitution: Quinagolide can undergo substitution reactions, particularly at the nitrogen and oxygen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and catalytic hydrogenation are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of quinagolide, such as hydroxylated and alkylated compounds.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit von this compound

This compound ist einzigartig aufgrund seiner nicht-ergot-abgeleiteten Struktur, die das Risiko von Nebenwirkungen reduziert, die üblicherweise mit ergot-abgeleiteten Verbindungen wie Bromocriptin verbunden sind . Es ist auch bei Patienten wirksam, die gegenüber Bromocriptin intolerant oder resistent sind .

Eigenschaften

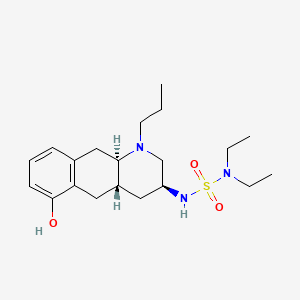

IUPAC Name |

(3S,4aS,10aR)-3-(diethylsulfamoylamino)-6-hydroxy-1-propyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33N3O3S/c1-4-10-22-14-17(21-27(25,26)23(5-2)6-3)11-16-12-18-15(13-19(16)22)8-7-9-20(18)24/h7-9,16-17,19,21,24H,4-6,10-14H2,1-3H3/t16-,17+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDFGTRDCCWFXTG-ZIFCJYIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CC(CC2C1CC3=C(C2)C(=CC=C3)O)NS(=O)(=O)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1C[C@H](C[C@H]2[C@H]1CC3=C(C2)C(=CC=C3)O)NS(=O)(=O)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Sparingly soluble in water (0.2%) | |

| Record name | Quinagolide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09097 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Prolactin secretion from the lactotroph cells present in the anterior pituiatry gland is under tonic inhibitory control mediated by dopaminergic signalling via D2 receptors. Quinagolide selectively binds to D2 receptors expressed on the surface of lactotroph cells with high affinity which results in reduced adenylyl cyclase activity, reduced intracellular cyclic adenosine monophosphate and inhibited prolactin secretion. It also binds to D1 receptors but with low affinity and little clinical relevance. | |

| Record name | Quinagolide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09097 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

87056-78-8 | |

| Record name | Quinagolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87056-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinagolide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09097 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Melting Point |

231-237 | |

| Record name | Quinagolide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09097 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-(sec-butyl{[(3,4-dichlorophenyl)amino]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B1230330.png)

![2-[3-Oxo-2-[5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypent-2-enyl]cyclopentyl]acetic acid](/img/structure/B1230336.png)

![N-[2,5-diethoxy-4-(4-morpholinyl)phenyl]-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-3-methoxybenzamide](/img/structure/B1230337.png)

![3-[5-(Diethylsulfamoyl)-1-methyl-2-benzimidazolyl]propanoic acid [2-(3,5-dichloroanilino)-2-oxoethyl] ester](/img/structure/B1230339.png)

![1-[(2-Hydroxyphenyl)methylideneamino]-3-(pyridin-2-ylmethylideneamino)thiourea](/img/structure/B1230341.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-oxolanecarboxamide](/img/structure/B1230350.png)